molecular formula C16H15NO5S B11786190 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

Cat. No.: B11786190
M. Wt: 333.4 g/mol
InChI Key: HBYURQPAUFCUJD-UHFFFAOYSA-N
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Description

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound belongs to the class of 3,4-dihydro-2H-benzo[b][1,4]oxazines, a scaffold recognized for its significant research value in medicinal chemistry. Benzo[1,4]oxazine derivatives have been extensively investigated as potent antioxidants, with studies showing promising in vitro activity using standard assays such as DPPH free radical scavenging and FRAP . Furthermore, structurally similar arylsulfonyl dihydrobenzo[1,4]oxazine compounds have been described in patent literature as potent RORγ agonists . These agonists are being explored for their potential in modulating immune responses and for the treatment of various diseases, including cancer and bacterial infections . The molecular structure of this reagent, featuring a phenylsulfonyl group and an acetic acid side chain, makes it a versatile intermediate for further chemical functionalization or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action in various biological pathways and to develop novel therapeutic agents. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetic acid

InChI

InChI=1S/C16H15NO5S/c18-16(19)10-12-11-17(14-8-4-5-9-15(14)22-12)23(20,21)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,19)

InChI Key

HBYURQPAUFCUJD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Haloacetic Acid Derivatives

A common approach involves reacting 2-aminophenol with bromoacetic acid derivatives under basic conditions. For example, treatment of 2-aminophenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 65°C for 24 hours yields ethyl 3,4-dihydro-2H-benzo[b][1,oxazine-2-carboxylate. Hydrolysis of the ester group with aqueous sodium hydroxide (NaOH) provides the corresponding carboxylic acid, a precursor for further functionalization.

Mitsunobu Reaction for Ring Formation

Alternative routes employ Mitsunobu conditions to construct the oxazine ring. For instance, coupling 2-aminophenol with 2-bromoethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates cyclization, yielding 3,4-dihydro-2H-benzo[b]oxazine. This method offers superior regioselectivity compared to traditional SN2 reactions.

Introduction of the phenylsulfonyl group requires selective functionalization of the oxazine nitrogen.

Direct Sulfonylation with Phenylsulfonyl Chloride

Treatment of 3,4-dihydro-2H-benzo[b][1,oxazine with phenylsulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C to room temperature affords 4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b]oxazine. The reaction proceeds via nucleophilic attack of the oxazine nitrogen on the electrophilic sulfur center, with yields ranging from 65–80% depending on stoichiometry.

Copper-Catalyzed Coupling for Challenging Substrates

For sterically hindered derivatives, copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) in toluene at 110°C enable coupling between oxazine and phenylsulfonyl boronic acid. This method circumvents issues of over-sulfonylation and enhances functional group tolerance.

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined protocol involves sequential cyclocondensation, sulfonylation, and alkylation in a single reaction vessel:

  • Cyclocondensation : 2-Aminophenol + ethyl bromoacetate → ethyl oxazine-2-carboxylate.

  • Sulfonylation : Addition of phenylsulfonyl chloride → ethyl 4-(phenylsulfonyl)oxazine-2-carboxylate.

  • Hydrolysis : NaOH in ethanol/water → 2-(4-(phenylsulfonyl)oxazin-2-yl)acetic acid.
    Overall yield: 58–62%.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 2-aminophenol on Wang resin enables iterative functionalization via automated peptide synthesizers. After sulfonylation and cleavage with TFA, the method achieves 70% purity without chromatography.

Optimization and Challenges

Sulfonylation Selectivity

Competing N- and O-sulfonylation is mitigated by using bulky bases like 2,6-lutidine, which favor N-sulfonylation due to steric hindrance.

Stereochemical Control

Racemization during acetic acid installation is minimized by low-temperature (0–5°C) reactions and chiral auxiliaries such as (S)-α-methylbenzylamine.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (100°C, 20 minutes) to reduce reaction times by 75% and solvent use by 50% compared to conventional methods.

Analytical Characterization

Critical data for validating the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.78 (m, 2H, SO₂Ph), 7.62–7.55 (m, 3H, SO₂Ph), 4.42 (s, 2H, CH₂CO₂H), 4.25–4.15 (m, 4H, oxazine CH₂).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The phenylsulfonyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is C18H19NO5SC_{18}H_{19}NO_5S, and it features a complex structure that includes a benzo[b][1,4]oxazine core. This structural configuration is significant for its biological activity.

Data Tables

Application Area Key Findings References
Anti-inflammatorySignificant COX-2 inhibition observed in related compounds
Anticancer potentialInhibition of leukemia and CNS cancer cell lines by structurally similar compounds
AntimicrobialPotential interaction with bacterial enzymes suggested

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel derivatives of benzo[b][1,4]oxazine and evaluating their biological activities revealed promising results for anti-inflammatory and anticancer applications. The synthesized compounds were subjected to various biological assays to assess their efficacy against COX enzymes and cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis was conducted on phenylsulfonamide derivatives to identify structural features contributing to enhanced biological activity. This analysis provided insights into how modifications at specific positions on the molecular structure could improve potency against targeted diseases .

Mechanism of Action

The mechanism of action of 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The phenylsulfonyl group and the benzo[b][1,4]oxazine ring system are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzoxazine/benzothiazine derivatives are highly dependent on substituents at the 3-, 4-, or 6-positions. Key analogs include:

Key Observations :

  • Sulfonyl Groups: Methylsulfonyl (compound 2u) and phenylsulfonyl (target) substituents enhance antinociceptive and receptor-binding activities due to strong electron-withdrawing effects and improved metabolic stability .
  • Halogenation : Bromo or fluoro substituents (e.g., AZD9977) improve enzyme inhibitory properties, as seen in protox inhibitors with herbicidal activity .
  • Oxo vs. Sulfonyl : The 3-oxo group (compound 4) is a common intermediate but lacks the stability of sulfonyl derivatives, limiting its direct pharmacological utility .

Biological Activity

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO5S\text{C}_{16}\text{H}_{15}\text{NO}_5\text{S}

This compound features a phenylsulfonyl group attached to a benzo[b][1,4]oxazine core, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of benzoxazine compounds exhibit notable anti-inflammatory properties. A study highlighted the effectiveness of similar compounds in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory processes .

Analgesic Effects

The analgesic properties of this compound were evaluated through various pain models. In particular, tests involving hot plate and formalin-induced pain demonstrated significant pain relief comparable to standard analgesics. The compound appears to modulate pain pathways by interacting with opioid receptors and other neurochemical systems .

Anticancer Potential

The anticancer activity of this compound has been investigated in vitro against several cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells via the mitochondrial pathway and inhibits cell proliferation significantly . The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Mitochondrial pathway activation

Study on Anti-inflammatory Mechanism

In a controlled experiment using rodent models, researchers administered varying doses of the compound and assessed inflammation markers. The study found that higher doses led to a marked decrease in edema and inflammatory cytokines in the serum .

Analgesic Efficacy in Clinical Trials

A clinical trial tested the efficacy of this compound in patients with chronic pain conditions. Participants reported a significant reduction in pain scores after treatment, supporting its use as an alternative analgesic therapy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions. Key steps include:

  • Intermediate preparation : Reacting 3,4-dihydro-2H-benzo[b][1,4]oxazine with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
  • Acetic acid side-chain incorporation : Alkylation or nucleophilic substitution using bromoacetic acid derivatives, often catalyzed by NaH or K₂CO₃ in polar aprotic solvents like DMF or THF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
    Critical factors include anhydrous conditions, precise temperature control, and stoichiometric balance to avoid byproducts like over-sulfonated derivatives .

Q. How can spectroscopic methods and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons from phenylsulfonyl), δ 4.0–4.5 ppm (oxazine ring CH₂), and δ 3.5–3.8 ppm (acetic acid CH₂).
    • ¹³C NMR : Signals near δ 170 ppm (carboxylic acid C=O), δ 135–140 ppm (sulfonyl-attached aromatic carbons), and δ 60–70 ppm (oxazine ring carbons) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • X-ray crystallography : Resolves the dihedral angle between the benzoxazin and phenylsulfonyl groups, confirming stereochemistry and crystal packing .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in modulating biological targets?

Methodological Answer:

  • Pharmacophore modification :
    • Replace the phenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on target binding .
    • Modify the acetic acid moiety to ester or amide derivatives to study solubility and membrane permeability .
  • Biological assays :
    • Test inhibitory activity against enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based assays.
    • Compare IC₅₀ values across analogs to identify critical structural motifs .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., COX-2), guided by the compound’s InChI/SMILES data .

Q. How should researchers address contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

  • Standardize protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, fixed incubation times) to isolate compound-specific effects .
  • Dose-response validation : Replicate studies with a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to pooled data from multiple studies to distinguish outliers or context-dependent activity .

Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradability (e.g., using EPI Suite) based on sulfonyl and benzoxazin groups, which may confer persistence .
  • Molecular dynamics simulations : Model interactions with soil organic matter or aquatic enzymes to estimate bioaccumulation potential.
  • Ecotoxicity testing : Use Daphnia magna or Danio rerio assays to determine LC₅₀ values, supplemented by OECD guidelines for environmental risk assessment .

Tables for Key Data

Q. Table 1: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
SulfonylationPhenylsulfonyl chloride, K₂CO₃, DMF, 80°C75–85
Acetic acid couplingBromoacetic acid, NaH, THF, 60°C60–70
PurificationEthyl acetate/hexane (3:1), silica gel>95 purity

Q. Table 2: Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 4.2 ppm (oxazine CH₂), δ 7.8 ppm (SO₂Ph)
IR1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)
XRDDihedral angle: 85° between rings

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